molecular formula C8H4BrIS B2933757 4-Bromo-2-iodobenzothiophene CAS No. 2181829-17-2

4-Bromo-2-iodobenzothiophene

Cat. No.: B2933757
CAS No.: 2181829-17-2
M. Wt: 338.99
InChI Key: KYUIIXSJHDBAFB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzothiophene is an organohalogen compound that belongs to the benzothiophene family. It is characterized by the presence of both bromine and iodine atoms attached to a benzothiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodobenzothiophene typically involves halogenation reactions. One common method is the electrophilic cyclization of alkynes with halogen electrophiles. For instance, the Sonogashira cross-coupling reaction can be employed, where a bromo-substituted thiophene reacts with an ethynyl-substituted benzene derivative, followed by electrophilic cyclization using iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and scalable methods such as palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodobenzothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Cross-Coupling: Palladium catalysts, along with boronic acids or stannanes, are commonly used under inert atmospheres and moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzothiophene
  • 4-Bromo-2,5-dimethoxybenzothiophene
  • 2-Bromo-3-iodobenzothiophene

Uniqueness

4-Bromo-2-iodobenzothiophene is unique due to the simultaneous presence of both bromine and iodine atoms on the benzothiophene ring. This dual halogenation provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Compared to its analogs, it offers enhanced versatility in cross-coupling reactions and other synthetic transformations .

Properties

IUPAC Name

4-bromo-2-iodo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUIIXSJHDBAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)I)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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